1,2-Bis(3-butenyl)carborane

Overview

Description

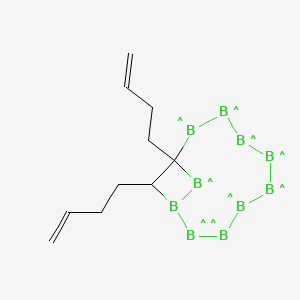

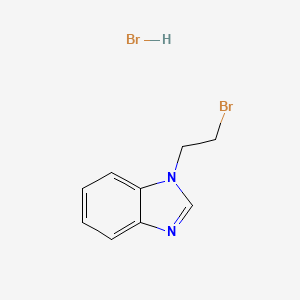

1,2-Bis(3-butenyl)carborane is a chemical compound with the molecular formula C10H14B10 . It is used in the preparation of bis(butenyl)dicarbadodecaborane via copper catalyzed cross-coupling reaction of di(methyl)dicarbadodecaborane and allyl bromide .

Synthesis Analysis

The synthesis of carborane compounds involves the generation of carbanions, which are key intermediates in carbon vertex chemistry of carborane clusters . For instance, the synthesis and structural characterization of free ortho-carboranyl [C2B10H11]-, a three-dimensional inorganic analog of the elusive phenyl anion that features a “naked” carbanion center, has been reported .Molecular Structure Analysis

Carboranes are inorganic clusters that exhibit 3D aromaticity and behave as organomimetic molecules . The structure of carborane compounds can be analyzed based on the Wade-Mingos Rules, which have had a profound effect on several aspects of cluster chemistry .Chemical Reactions Analysis

Carboranes can be deprotonated, and the carbon-coordinated potassium cations can be subsequently encapsulated into crown ethers generating the first examples of structurally characterized “naked” carboranyl carbanions . These reactive species are key intermediates in carbon vertex chemistry of carborane clusters .Physical And Chemical Properties Analysis

Carboranes are highly hydrophobic clusters . They are reactive synthetic blocks, which exist as complex mixtures of aggregates and solvates .Scientific Research Applications

Catalytic Reactions

1,2-Bis(3-butenyl)carborane has been used in copper (I)-catalyzed cross-coupling reactions, showcasing high catalytic activity for the formation of dialkenyl-substituted o-carboranes. This process is optimized using copper (I) salts and additives like 1-phenyl-1-propyne, proving effective in synthesizing bis-C (cage)-substituted o-carboranes (Zhao et al., 2012).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been explored extensively. These compounds have been synthesized through various reactions, such as condensation with dibutyltin(IV) oxide or reactions with aldehydes, leading to the creation of structurally and functionally diverse derivatives. These processes often involve X-ray crystallography and NMR spectroscopy for characterization (Bregadze et al., 2003).

Photophysical Properties

Studies on this compound derivatives have revealed significant insights into their photophysical properties. Investigations into compounds like di-o-carborane substituted benzene and multi-carborane substituted o-carboranylbenzene compounds have highlighted the effects of electron-accepting properties and photoluminescence spectra, revealing unique characteristics like aggregation-induced emission and color tuning based on structural modifications (Bae et al., 2014).

Medicinal Applications

While excluding drug use and dosage information, it's noteworthy that some derivatives of this compound have been evaluated for their antitumor activities. For example, studies have been conducted on compounds like bis(1,2-dicarba-closo-dodecaborane-9-carboxylato)di-n-butyltin, comparing their effectiveness against various tumor cell lines with traditional chemotherapy drugs (Bregadze et al., 2003).

Material Science Applications

In material science, this compound derivatives have been utilized to create thermally and oxidatively stable thermosets. These compounds, derived from preceramic monomers, demonstrate high ceramic yields and exceptional stability, making them suitable for high-temperature applications (Bucca & Keller, 1997).

Mechanism of Action

Target of Action

1,2-Bis(3-butenyl)carborane primarily targets specific receptors and enzymes within the cellular environment. These targets are often involved in critical biochemical pathways, such as those regulating cell growth and proliferation. The unique structure of this compound allows it to interact with these targets in a highly specific manner, potentially leading to therapeutic effects in various medical applications .

Mode of Action

This compound interacts with its targets through a combination of hydrophobic interactions and hydrogen bonding. The compound’s carborane cage structure provides a stable framework that can fit into the active sites of enzymes or receptors, thereby modulating their activity. This interaction can result in the inhibition or activation of the target, depending on the specific biochemical context .

Biochemical Pathways

The action of this compound affects several key biochemical pathways. For instance, it can influence pathways involved in cell cycle regulation, apoptosis, and signal transduction. By modulating these pathways, this compound can alter cellular responses, leading to effects such as reduced cell proliferation or increased cell death in cancerous tissues .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through passive diffusion due to its hydrophobic nature. Once in the bloodstream, this compound is distributed to various tissues, with a preference for lipid-rich environments. Metabolism primarily occurs in the liver, where the compound undergoes biotransformation to more water-soluble metabolites. Excretion is mainly through the renal route .

Result of Action

The molecular and cellular effects of this compound’s action include alterations in gene expression, protein function, and cellular behavior. These changes can lead to therapeutic outcomes such as the suppression of tumor growth, reduction of inflammation, or modulation of immune responses. The specific effects depend on the target and the context of the compound’s application .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For example, the compound’s stability may be compromised in highly acidic or basic environments, affecting its therapeutic potential. Additionally, interactions with other drugs or biomolecules can modulate its activity, either enhancing or diminishing its effects .

: New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies

Safety and Hazards

Future Directions

properties

InChI |

InChI=1S/C10H15B10/c1-3-5-7-9-10(8-6-4-2)11-13-14-15-16-17-18-19-20(9)12-10/h3-4,9H,1-2,5-8H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQCVFHRGHJYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2([B]B(C2CCC=C)[B][B][B]1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15B10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)

![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)

![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)